![molecular formula C15H28Cl2N2 B6361964 4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride CAS No. 16183-29-2](/img/structure/B6361964.png)

4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

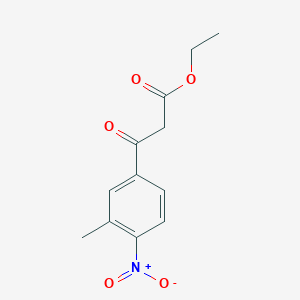

4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride, also known as BMDEDA-HCl, is an organic compound that is used in a variety of scientific and medical research applications. BMDEDA-HCl is a derivative of aniline and is composed of four carbon atoms, two nitrogen atoms, and two chlorine atoms. It is a white crystalline solid with a melting point of 250°C and a boiling point of 287°C. BMDEDA-HCl has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Chemical Modifications and Applications

The modification of chemical structures like xylan derivatives shows the potential for creating biopolymers with specific properties. Such chemical transformations highlight the versatility of chemical compounds in creating materials with tailored functionalities for various applications, including drug delivery and antimicrobial agents (Petzold-Welcke et al., 2014). This approach to chemical modifications can be analogous to exploring applications of "4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride" in material science and biomedical research.

Toxicity and Environmental Impact Studies

Research on the toxicity and environmental impact of chemicals, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its analogs, provides a framework for understanding how structurally related compounds might behave in biological systems and ecosystems (Zuanazzi et al., 2020). Studies like these are crucial for assessing the safety and environmental risks associated with the use and disposal of chemical compounds, including "this compound".

Advanced Oxidation Processes for Degradation

The degradation of recalcitrant compounds in the environment through advanced oxidation processes (AOPs) highlights the challenges and strategies for mitigating the environmental impact of chemical pollutants. This research underscores the importance of developing and understanding methods to address the persistence of chemical compounds in nature, which could be relevant for managing the environmental footprint of "this compound" (Qutob et al., 2022).

Propriétés

IUPAC Name |

4-(butylaminomethyl)-N,N-diethylaniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2.2ClH/c1-4-7-12-16-13-14-8-10-15(11-9-14)17(5-2)6-3;;/h8-11,16H,4-7,12-13H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPAUWIXXNPXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)N(CC)CC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6361882.png)

![5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6361901.png)

![4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361904.png)

![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6361955.png)

![2-[3-(3-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361967.png)

![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361974.png)

![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361979.png)

![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361981.png)